molecular formula C15H29N3O2 B8244457 tert-Butyl 11-azidoundecanoate

tert-Butyl 11-azidoundecanoate

Cat. No.: B8244457
M. Wt: 283.41 g/mol
InChI Key: BWSUDYJRAJSARE-UHFFFAOYSA-N
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Description

tert-Butyl 11-azidoundecanoate: is an organic compound that features a tert-butyl ester group and an azido group attached to an undecanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 11-azidoundecanoate can be synthesized through a multi-step process. One common method involves the esterification of 11-bromoundecanoic acid with tert-butyl alcohol to form tert-butyl 11-bromoundecanoate. This intermediate is then subjected to nucleophilic substitution with sodium azide to yield this compound .

Industrial Production Methods: Industrial production of tert-butyl esters often involves the reaction of carboxylic acids or their derivatives with tert-butyl alcohol under acidic conditions. tert-Butyl hydroperoxide can also be used in the presence of metal-free conditions to achieve the desired esterification .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 11-azidoundecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide is commonly used for the substitution of bromides to form azides.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Cycloaddition: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.

Major Products Formed:

Scientific Research Applications

tert-Butyl 11-azidoundecanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and pharmaceuticals.

    Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 11-azidoundecanoate primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity, especially in cycloaddition reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

IUPAC Name

tert-butyl 11-azidoundecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)12-10-8-6-4-5-7-9-11-13-17-18-16/h4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSUDYJRAJSARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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